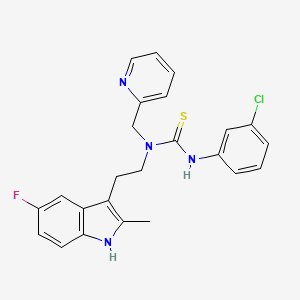
3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C24H22ClFN4S and its molecular weight is 452.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.
Chemical Structure and Synthesis
The structure of the compound comprises a thiourea moiety linked to a chlorophenyl group, an indole derivative, and a pyridine unit. This unique combination is thought to contribute to its diverse biological effects. The synthesis of such compounds typically involves the reaction of isothiocyanates with amines or other nucleophiles, which can be optimized for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiourea derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example:
- IC50 Values : In vitro studies reported IC50 values ranging from 1.29 to 20 µM , indicating potent activity against several cancer types, including breast and pancreatic cancers .
- Mechanism of Action : The compound may induce apoptosis through the inhibition of key signaling pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Thiourea derivatives have been shown to possess activity against a range of pathogens:
- Bacterial Inhibition : Studies indicate that the compound can inhibit the growth of pathogenic bacteria, with some derivatives showing enhanced activity due to the presence of halogen substituents .
- Fungal Activity : It has demonstrated antifungal activity against various plant pathogens, suggesting potential applications in agriculture as well .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Radical Scavenging : The compound has shown promising results in assays measuring its ability to scavenge free radicals, with IC50 values indicating strong reducing potential .
Table 1: Biological Activity Overview
Case Study 1: Anticancer Efficacy
A study evaluated the compound against multiple cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The results indicated that the compound's mechanism involved apoptosis induction, with significant reductions in cell viability observed at concentrations as low as 5 µM.
Case Study 2: Antimicrobial Properties
In a separate investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively, supporting its potential use as an antibacterial agent.
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4S/c1-16-21(22-14-18(26)8-9-23(22)28-16)10-12-30(15-20-6-2-3-11-27-20)24(31)29-19-7-4-5-17(25)13-19/h2-9,11,13-14,28H,10,12,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUCUVALXJBIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














